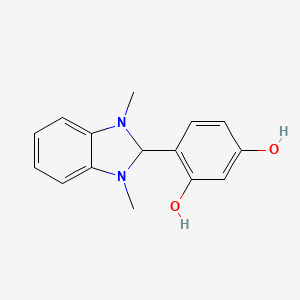![molecular formula C15H17N3O3S B5709127 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide, also known as MRS1477, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide exerts its effects by binding to and activating the P2Y~14~ receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the immune system and the central nervous system. Activation of the P2Y~14~ receptor by this compound leads to downstream signaling that results in the inhibition of cell growth, the reduction of inflammation, and the improvement of glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of glucose tolerance and insulin sensitivity. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has several advantages for lab experiments, including its high potency and selectivity for the P2Y~14~ receptor, its favorable pharmacokinetic profile, and its ability to modulate various disease pathways. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide, including the development of more potent and selective analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the optimal dosing regimen and safety profile of this compound in vivo.
Métodos De Síntesis
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide can be synthesized using a multistep process that involves the reaction of 3-pyridinecarboxylic acid with N-methylglycine, followed by the addition of p-toluenesulfonyl chloride and 4-methylphenylboronic acid. The resulting compound is then treated with lithium aluminum hydride to yield this compound.
Aplicaciones Científicas De Investigación
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the P2Y~14~ receptor. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activation of the NLRP3 inflammasome. In metabolic disorder research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-5-7-14(8-6-12)22(20,21)18(2)11-15(19)17-13-4-3-9-16-10-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZYJMFTYHPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)
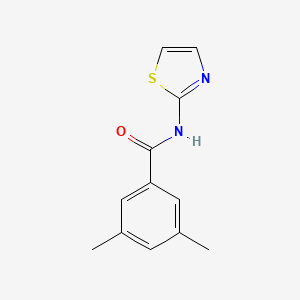
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)
![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
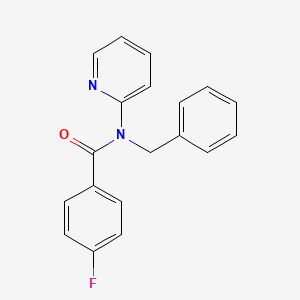

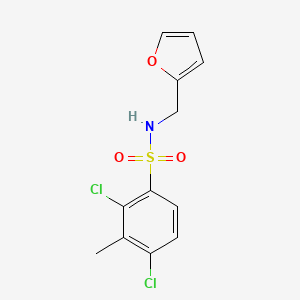
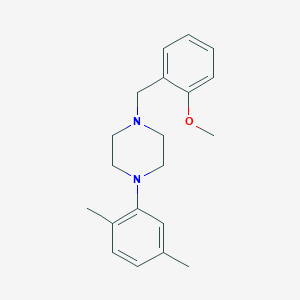
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
